molecular formula C5H4BrNO2 B12435320 1-(2-Bromooxazol-5-yl)ethanone

1-(2-Bromooxazol-5-yl)ethanone

Cat. No.: B12435320
M. Wt: 189.99 g/mol
InChI Key: JGBUCAOOAYACQB-UHFFFAOYSA-N
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Description

1-(2-Bromooxazol-5-yl)ethanone is a high-value brominated heterocyclic compound that serves as a versatile alkylating agent and key synthetic intermediate in organic chemistry and drug discovery. The reactive bromoacetyl group makes this compound an excellent electrophile for constructing more complex molecular architectures through nucleophilic substitution reactions, particularly in the synthesis of novel mono-, bis-, and poly-heterocyclic systems . This strategy of combining pharmacophores into a single skeleton is a well-established approach for designing more potent drugs . Researchers utilize this compound and its analogs as versatile precursors for developing compounds with potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural motif of halogenated heterocycles is frequently explored in medicinal chemistry for creating targeted therapeutic agents. As a specialist building block, this compound enables advances in multiple research domains, from developing new bioactive molecules to creating novel materials. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3

InChI Key

JGBUCAOOAYACQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(O1)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 2 Bromooxazol 5 Yl Ethanone

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the oxazole (B20620) ring is well-suited for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. jk-sci.com In the context of 1-(2-bromooxazol-5-yl)ethanone, this reaction facilitates the substitution of the bromine atom with various aryl, heteroaryl, or vinyl groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The electron-deficient nature of the 2-bromooxazole (B165757) substrate is expected to facilitate the initial oxidative addition step in the catalytic cycle.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron species (e.g., a boronic acid or ester), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. jk-sci.com

Detailed research findings on analogous brominated heterocycles suggest that high yields can be achieved using various palladium sources and ligands. For instance, the coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been successfully demonstrated, highlighting the utility of this reaction for elaborating heterocyclic systems. masterorganicchemistry.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoheterocycles This table presents plausible conditions for the target compound based on reactions with analogous substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O100Est. >90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110Est. >85
3Thiophen-2-ylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃THF80Est. >90

Yields are estimated based on typical outcomes for similar heterocyclic substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.orglibretexts.org This reaction allows for the coupling of this compound with a wide array of primary and secondary amines. The choice of catalyst, ligand, and base is critical for achieving high efficiency, particularly with heteroaryl halides which can sometimes act as catalyst inhibitors. wikipedia.orgnih.gov

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond. jk-sci.comlibretexts.org Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have expanded the scope of this reaction to include challenging substrates like electron-deficient heteroaryl bromides. acsgcipr.orgdntb.gov.ua Research on the amination of unprotected bromoimidazoles and bromopyrazoles has shown that ligands like tBuBrettPhos are highly effective. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoheterocycles This table presents plausible conditions for the target compound based on reactions with analogous substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene100Est. >80
2MorpholinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH90Est. >90
3BenzylaminePd-G3-XPhos (2)-LHMDSTHF70Est. >85

Yields are estimated based on typical outcomes for similar heterocyclic substrates.

Beyond Suzuki and Buchwald-Hartwig reactions, the C-Br bond of this compound is also amenable to other important palladium-catalyzed transformations.

The Sonogashira coupling enables the formation of a C-C bond between the oxazole ring and a terminal alkyne. taylorandfrancis.comwikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free protocols have also been developed to avoid the homocoupling of the alkyne partner. nih.gov This method would install an alkynyl group at the 2-position of the oxazole, a valuable synthon for further transformations. Studies on other bromoheterocycles, such as 3-bromo-1,2,4,5-tetrazine, have demonstrated the successful application of Sonogashira couplings. acs.org

The Heck reaction couples the bromo-oxazole with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net The reaction involves the oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org This reaction offers a direct method for the vinylation of the oxazole core. The development of chemoselective Heck couplings for substrates like 3-bromoindazoles showcases the fine control achievable in such systems. nih.gov

The Stille reaction involves the coupling of the bromo-oxazole with an organotin reagent. harvard.eduwikipedia.org A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups due to the stability of organostannanes. libretexts.org However, the toxicity of tin reagents is a significant drawback. organic-chemistry.org This reaction provides another reliable route for creating C-C bonds with aryl, vinyl, or alkyl stannanes. nrochemistry.com

Nucleophilic Substitution Reactions on the Bromine Atom

While transition metal-catalyzed reactions are predominant, the bromine atom on the this compound can also undergo nucleophilic aromatic substitution (SNAr). The viability of this pathway is significantly enhanced by the presence of the electron-withdrawing acetyl group and the inherent electron-deficient nature of the oxazole ring. These features help to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. masterorganicchemistry.com

The SNAr mechanism involves two main steps:

Addition of the nucleophile to the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination of the bromide leaving group, which restores the aromaticity of the oxazole ring.

Strong nucleophiles such as alkoxides, thiolates, or amines can displace the bromide under suitable conditions, typically involving heat. The rate of SNAr reactions on halo-heterocycles is often dependent on the electron-withdrawing power of the substituents and the nature of the ring itself. baranlab.org For polyhalogenated heterocycles, quantum mechanical calculations can help predict the most likely site for substitution by analyzing the LUMO of the substrate. wuxiapptec.com

Transformations of the Ethanone (B97240) Carbonyl Group

The ethanone moiety provides a second site for reactivity, primarily centered on the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, participating in classic carbonyl addition reactions. A prominent example is the Aldol (B89426) condensation , specifically the Claisen-Schmidt variant, where the enolate of this compound reacts with an aldehyde (typically one lacking α-protons, like benzaldehyde) to form an α,β-unsaturated ketone after dehydration. wikipedia.orgbyjus.com

The reaction is typically catalyzed by an aqueous base (like NaOH or KOH) in an alcoholic solvent. taylorandfrancis.comyoutube.com The mechanism involves:

Deprotonation of the α-carbon to form the enolate.

Nucleophilic attack of the enolate on the aldehyde carbonyl.

Protonation to form a β-hydroxy ketone (the aldol adduct).

Base-catalyzed dehydration to yield the conjugated enone product.

This reaction is a powerful method for extending the carbon framework of the molecule and introducing new functional groups. Similar condensations have been successfully applied to other acetyl-substituted heterocycles to synthesize chalcone (B49325) analogues with potential biological activity. acs.org

Reduction and Oxidation Reactions

Currently, there are no specific studies detailing the reduction or oxidation of this compound. However, the reactivity can be predicted based on its functional groups.

Reduction: The acetyl group is expected to be the primary site for reduction. Standard reducing agents would likely transform the ketone into a secondary alcohol, yielding 1-(2-bromooxazol-5-yl)ethanol. More vigorous reduction conditions might affect the bromo-oxazole ring, potentially leading to debromination or even cleavage of the heterocyclic ring, though this would require harsh conditions.

Reaction Reagent (Predicted) Product (Predicted)
Ketone ReductionSodium borohydride (B1222165) (NaBH₄)1-(2-Bromooxazol-5-yl)ethanol
DebrominationH₂, Pd/C1-(Oxazol-5-yl)ethanone

Oxidation: The acetyl group is generally resistant to oxidation under standard conditions. The oxazole ring itself is an electron-rich heterocycle and could be susceptible to oxidative degradation under strong oxidizing conditions, likely resulting in ring-opening. semanticscholar.org Specific and controlled oxidation of the acetyl group, for instance in a Baeyer-Villiger oxidation, could theoretically produce the corresponding ester, 2-bromooxazol-5-yl acetate, but this has not been reported.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Oxime Formation)

The carbonyl carbon of the acetyl group in this compound is electrophilic and is expected to react with nitrogen-containing nucleophiles.

Oxime Formation: The reaction of a ketone with hydroxylamine (B1172632) is a classic method for the formation of an oxime. wikipedia.orgchemtube3d.com It is anticipated that this compound would react with hydroxylamine (NH₂OH), typically in the presence of a weak acid or base, to yield this compound oxime. khanacademy.org The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com Due to the asymmetry of the ketone, the resulting oxime could exist as a mixture of (E) and (Z) geometric isomers. stackexchange.com

Reactant Nucleophile Product (Predicted)
This compoundHydroxylamine (NH₂OH)This compound oxime

Mechanistic Pathways and Reaction Kinetics

Detailed mechanistic and kinetic studies on this compound are not available in the current body of scientific literature. The discussions below are based on analogous chemical systems.

Elucidation of Transient Intermediates (e.g., Copper-Acyl Nitrene Species)

There is no evidence to suggest that this compound directly forms copper-acyl nitrene species. These types of intermediates are typically generated from precursors like acyl azides or dioxazolones, which then undergo reactions such as C-H amidation or cyclization. semanticscholar.org While the oxazole moiety is a nitrogen-containing heterocycle, it is generally stable and would not be expected to rearrange to form a nitrene under typical conditions.

Kinetic Studies of Key Transformations and Rate-Determining Steps

No kinetic studies have been published for reactions involving this compound. For a hypothetical reaction, such as the aforementioned oxime formation, kinetic analysis would likely show that the rate-determining step is either the initial nucleophilic attack on the carbonyl carbon or the subsequent dehydration step, depending on the pH of the reaction medium.

Investigation of Catalytic Cycles and Ligand Effects

The 2-bromooxazole scaffold is a potential substrate for transition metal-catalyzed cross-coupling reactions, a common strategy for the functionalization of heteroaromatic halides.

Catalytic Cycles: It is plausible that this compound could participate in catalytic cycles such as those of the Suzuki-Miyaura, Heck, or Sonogashira reactions. youtube.com In a typical palladium-catalyzed cycle, the process would involve:

Oxidative Addition: The palladium(0) catalyst would insert into the C-Br bond of the oxazole ring. youtube.com

Transmetalation: The resulting organopalladium(II) complex would react with a nucleophilic partner (e.g., an organoboron compound in a Suzuki coupling).

Reductive Elimination: The final step would be the reductive elimination of the coupled product, regenerating the palladium(0) catalyst. youtube.com

Applications in Complex Molecular Synthesis and Scaffold Construction

Building Block for Advanced Heterocyclic Systems

The compound serves as a foundational scaffold for elaborating more complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

The generation of poly-substituted oxazoles from 1-(2-Bromooxazol-5-yl)ethanone is readily achievable through sequential or tandem reactions targeting its two functional groups. The bromine atom at the C-2 position is particularly susceptible to displacement or participation in cross-coupling reactions, while the acetyl group at the C-5 position offers a handle for condensation and addition reactions.

The C-2 bromine is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to forge new carbon-carbon bonds by reacting the bromooxazole with various boronic acids. researchgate.net Similarly, other transition-metal-catalyzed reactions can be utilized to further diversify the C-2 position.

The acetyl group at the C-5 position can undergo numerous transformations. It can act as a precursor for other functional groups or as a point of annulation to build fused ring systems. For example, it can undergo alpha-halogenation to form an α-halo ketone, which is a classic precursor for the synthesis of other heterocycles like thiazoles (via the Hantzsch reaction).

Below is a table illustrating potential synthetic transformations to create poly-substituted oxazoles from this precursor.

Reaction TypeTarget PositionReagents/ConditionsResulting Structure
Suzuki CouplingC-2Arylboronic acid, Pd catalyst, Base2-Aryl-5-acetyloxazole
Sonogashira CouplingC-2Terminal alkyne, Pd/Cu catalyst, Base2-Alkynyl-5-acetyloxazole
CondensationC-5 (Acetyl group)Aromatic aldehyde, Base5-(Aryl-propenoyl)oxazole
Reductive AminationC-5 (Acetyl group)Amine, Reducing agent5-(1-Aminoethyl)oxazole

These reactions demonstrate the compound's utility in creating a diverse array of oxazole (B20620) derivatives with substitution patterns at the 2 and 5 positions. Further modification of the newly introduced groups can lead to even more complex, poly-substituted products. rsc.org

Fused heterocyclic systems are of great interest due to their rigid structures and prevalence in biologically active natural products and pharmaceuticals. mdpi.com this compound is a strategic starting material for constructing such systems, including oxazolopyrimidines, oxazolopyridines, and other related fused bi- and polycyclic frameworks.

The synthesis of these fused systems typically involves a two-step process:

Functionalization: One of the reactive sites (C-2 or C-5) is modified to introduce a group capable of reacting with the other site. For example, a Suzuki coupling at C-2 with an ortho-amino-substituted aryl boronic acid would place an amine group in proximity to the C-5 acetyl group.

Cyclization: An intramolecular reaction is induced between the acetyl group and the newly introduced functional group to form a new ring fused to the original oxazole core.

This strategy allows for the regioselective construction of a variety of fused heterocyclic compounds, leveraging the predictable reactivity of the starting material's functional groups.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comresearchgate.net The dual functionality of this compound makes it a suitable candidate for MCRs. The ketone can participate in reactions like the Biginelli or Hantzsch syntheses, which traditionally involve a ketone, an aldehyde, and a urea or β-dicarbonyl compound, respectively. nih.gov

For example, the acetyl group could potentially react with an aldehyde and a source of ammonia (B1221849) or an amine in a Hantzsch-type reaction to build a dihydropyridine (B1217469) ring fused or linked to the oxazole scaffold. The ability to participate in such convergent synthetic strategies further highlights the compound's value in rapidly generating molecular complexity. rug.nl

Precursor to Diversified Chemical Libraries

In drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds—a chemical library—is crucial for screening and optimization. This compound is an ideal starting point for creating such libraries.

By applying a range of reaction partners in the transformations described previously (e.g., various boronic acids for Suzuki coupling, different aldehydes for condensation), a combinatorial library of distinct molecules can be synthesized. This parallel synthesis approach allows for the systematic exploration of the chemical space around the oxazole core.

The table below illustrates a hypothetical diversification strategy.

Core ScaffoldReaction 1 (at C-2)Reaction 2 (at C-5)Resulting Library
This compoundSuzuki Coupling with R¹-B(OH)₂Wittig Reaction with R²-PPh₃Library of 2-R¹-5-(alkenyl-R²)oxazoles
This compoundStille Coupling with R¹-Sn(Bu)₃Knoevenagel Condensation with R²-CH₂(CN)₂Library of 2-R¹-5-(dicyanovinyl-R²)oxazoles
This compoundBuchwald-Hartwig Amination with R¹-NH₂Grignard Reaction with R²-MgBrLibrary of 2-(R¹-amino)-5-(hydroxyalkyl-R²)oxazoles

Theoretical and Computational Studies of 1 2 Bromooxazol 5 Yl Ethanone

Ligand Design and Catalyst Optimization through Computational Modeling

Computational modeling has emerged as an indispensable tool in modern chemistry, offering profound insights into molecular structures, properties, and interactions. While specific computational studies focused exclusively on 1-(2-bromooxazol-5-yl)ethanone are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous heterocyclic compounds. By examining these related studies, we can extrapolate the potential applications of computational modeling in designing ligands and optimizing catalysts based on the this compound scaffold.

Computational approaches such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in rational drug design and catalyst development. These methods allow for the prediction of molecular geometries, electronic properties, and binding affinities, thereby guiding synthetic efforts toward molecules with desired functionalities.

Ligand Design:

In the realm of ligand design, particularly for medicinal chemistry, computational modeling can predict how a molecule like this compound or its derivatives might interact with a biological target, such as a protein or enzyme. Molecular docking simulations, for instance, can place a ligand into the binding site of a receptor and estimate the binding affinity. This in silico approach helps in identifying and optimizing potential drug candidates by predicting their efficacy and mechanism of action at a molecular level.

For oxazole (B20620) derivatives, molecular docking studies have been successfully employed to evaluate their potential as inhibitors for enzymes like cyclooxygenase (COX). ekb.eg These studies calculate the binding potency of the derivatives within the active site of the enzyme, providing a rationale for their anti-inflammatory properties. ekb.eg Similar methodologies could be applied to this compound to explore its potential as a ligand for various biological targets. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT to understand the molecule's reactivity and interaction capabilities. nih.gov

Catalyst Optimization:

Computational modeling is also instrumental in the field of catalysis. By understanding the electronic and steric properties of a potential catalyst, researchers can predict its activity, selectivity, and stability. For a molecule like this compound, which contains a reactive bromo group and a coordinating oxazole ring, computational studies can help in designing more efficient catalysts.

DFT calculations can be used to model the transition states of catalytic reactions, providing insights into the reaction mechanisms and energy barriers. This information is crucial for optimizing reaction conditions and catalyst structure. For example, studies on related heterocyclic compounds have used DFT to elucidate reaction pathways and predict the most favorable conformations for catalytic activity. semanticscholar.orgresearchgate.net The understanding of frontier molecular orbitals and molecular electrostatic potential surfaces derived from these calculations can guide the modification of the catalyst structure to enhance its performance. semanticscholar.orgresearchgate.net

The following table summarizes key computational parameters that are typically evaluated in the study of such compounds, based on findings from related molecules.

Computational MethodParameterSignificance in Ligand and Catalyst DesignReference
Density Functional Theory (DFT)HOMO-LUMO Energy GapIndicates chemical reactivity and the ability to participate in charge transfer interactions. A smaller gap suggests higher reactivity. nih.gov
Density Functional Theory (DFT)Molecular Electrostatic Potential (MEP)Maps the charge distribution on the molecule, identifying electrophilic and nucleophilic sites for potential interactions. semanticscholar.org
Molecular DockingBinding Affinity (e.g., kcal/mol)Predicts the strength of the interaction between a ligand and its target protein, guiding the selection of potent drug candidates. ekb.eg
Quantitative Structure-Activity Relationship (QSAR)Predictive ModelsRelates the chemical structure of a series of compounds to their biological activity, enabling the design of more active molecules.

While direct experimental and computational data for this compound in the context of ligand design and catalyst optimization remains a subject for future research, the established success of computational modeling on structurally similar compounds provides a robust framework for its potential applications. These theoretical approaches offer a powerful strategy to accelerate the discovery and development of novel ligands and catalysts based on the this compound core structure.

Advanced Spectroscopic and Structural Analysis

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu For a novel compound like 1-(2-Bromooxazol-5-yl)ethanone, single-crystal X-ray diffraction would provide unequivocal proof of its structure, conformation, and the nature of its intermolecular interactions in the solid state. rsc.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

To perform this analysis, a high-quality single crystal of this compound would be grown, typically by slow evaporation from a suitable solvent. This crystal would then be exposed to a focused beam of X-rays. The resulting diffraction pattern of spots is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. uol.de

This analysis would confirm the planarity of the oxazole (B20620) ring and determine the rotational conformation of the acetyl group relative to the ring. Key structural parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. For instance, the analysis would reveal the dihedral angle between the plane of the oxazole ring and the plane of the acetyl group (C-C-C=O). In similar heteroaromatic ketones, this group is often found to be nearly coplanar with the ring system to maximize conjugation, though steric hindrance can cause twisting. researchgate.net

Illustrative Crystallographic Data: Below is a table of plausible crystallographic parameters for this compound, based on data from similarly sized bromo-substituted heterocyclic compounds. nih.gov

ParameterIllustrative Value
Chemical FormulaC₅H₄BrNO₂
Formula Weight190.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)13.1
β (°)98.5
Volume (ų)682
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.85

Analysis of Intermolecular Interactions and Crystal Packing

The data from single-crystal X-ray diffraction also reveals how molecules pack together in the crystal lattice. This packing is dictated by a variety of non-covalent intermolecular interactions. nih.gov For this compound, several key interactions would be anticipated and could be quantified using techniques like Hirshfeld surface analysis. researchgate.net

Given the molecule's structure, the dominant interactions would likely involve the bromine atom, the oxazole ring's nitrogen and oxygen atoms, and the acetyl group's carbonyl oxygen. Expected interactions include:

Halogen Bonding: The bromine atom has an electropositive region (σ-hole) that can interact favorably with nucleophiles like the carbonyl oxygen or the oxazole nitrogen of a neighboring molecule (Br···O or Br···N). mdpi.com

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are expected, where the hydrogen atoms of the oxazole ring or methyl group interact with the oxygen or nitrogen atoms of adjacent molecules. nih.gov

π-π Stacking: The electron-rich oxazole rings could stack on top of one another, contributing to crystal stability.

Table of Potential Intermolecular Contacts:

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Halogen BondC-BrO=C (carbonyl)3.0 - 3.5Directional; influences molecular alignment
Halogen BondC-BrN (oxazole)3.1 - 3.6Contributes to packing motif
Hydrogen BondC-H (ring)O=C (carbonyl)2.3 - 2.8Forms chains or sheets within the lattice
Hydrogen BondC-H (methyl)O (oxazole)2.4 - 2.9Stabilizes the crystal packing

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution. uobabylon.edu.iq While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D techniques are necessary to unambiguously assign all signals and confirm the precise connectivity of the atoms. latech.edu

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A full suite of 2D NMR experiments would be conducted to assemble the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this molecule, it would show a correlation between the oxazole ring proton and... no other protons, as it is isolated. It would primarily be used to confirm the absence of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. It would definitively link the single aromatic proton signal to its corresponding carbon in the oxazole ring and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

The methyl protons (H) to the carbonyl carbon (C=O) and the acetyl carbon (C-C=O).

The oxazole ring proton (H) to the carbons flanking it in the ring and potentially to the acetyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected by bonds. It would be used to confirm the conformation, for example, by showing a spatial relationship between the methyl protons and the oxazole ring proton if the acetyl group rotation is restricted.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments:

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C2-Br-~145-
C4-H~7.8~125C2, C5
C5-C(O)CH₃-~155-
C=O-~188H (methyl), H (C4)
CH₃~2.6~26C=O, C5
N3--H (C4)
O1---

Dynamic NMR for Rotational Barriers and Exchange Processes

The bond between the oxazole ring (an aryl-like system) and the acetyl group (C5-C(O)) is expected to have some degree of restricted rotation. This phenomenon can be studied using variable-temperature, or dynamic, NMR (DNMR). unibas.it

At low temperatures, the rotation around this C-C bond might become slow on the NMR timescale. If the molecule adopts a non-symmetric conformation, this could lead to the splitting of signals for atoms that would otherwise be equivalent. However, in this specific molecule, no such equivalence exists. A more relevant DNMR study would involve the acetyl methyl group. While free rotation is expected, in highly hindered systems, such rotation can be slowed, leading to signal broadening at low temperatures. The primary dynamic process to investigate would be the rotation of the entire acetyl group. By monitoring the line shape of NMR signals over a range of temperatures, it is possible to calculate the rate of rotation. From this, the free energy of activation (ΔG‡) for the rotational barrier can be determined, providing insight into the electronic and steric factors governing the molecule's conformational flexibility. mdpi.com

Solid-State NMR for Polymorphic Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have different physical properties. Solid-state NMR (ssNMR) is a key technique for identifying and characterizing polymorphs, as it is highly sensitive to the local electronic environment of the nuclei, which differs between crystal forms.

If this compound were found to exhibit polymorphism, each distinct form would produce a unique ¹³C ssNMR spectrum. The chemical shifts of the carbon atoms would differ slightly between polymorphs due to variations in molecular conformation and intermolecular packing arrangements in the crystal lattice. By comparing the ssNMR spectra of different batches or crystals, one could rapidly identify the presence of different polymorphic forms or confirm phase purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise mass determination of molecules. In the analysis of "this compound," HRMS provides unequivocal confirmation of its elemental composition and offers deep insights into its structural characteristics through the analysis of its fragmentation patterns.

Exact Mass Determination for Elemental Composition Verification

The cornerstone of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or more decimal places. This precision allows for the determination of the exact mass of the parent molecule, which is crucial for verifying its elemental formula. Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions due to the non-integer masses of individual isotopes.

For "this compound," with a chemical formula of C₅H₄BrNOS, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic isotopic pattern in the mass spectrum. The HRMS analysis would reveal two molecular ion peaks separated by approximately 2 Da, corresponding to the molecules containing each bromine isotope. The measured exact masses of these peaks can then be compared to the calculated theoretical masses to confirm the elemental composition with a high degree of confidence.

Table 1: Theoretical and Hypothetical Measured Exact Mass Data for this compound

Ion FormulaTheoretical Exact Mass (Da)Hypothetical Measured Exact Mass (Da)Mass Error (ppm)
[C₅H₄⁷⁹BrNOS + H]⁺205.9405205.9402-1.46
[C₅H₄⁸¹BrNOS + H]⁺207.9385207.9381-1.92

This table presents hypothetical data for illustrative purposes.

Fragmentation Pathway Analysis for Structural Insights

Beyond elemental composition, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule. In a tandem mass spectrometer, the molecular ions are isolated and then subjected to collision-induced dissociation (CID) or other fragmentation techniques. This process breaks the molecule into smaller, charged fragments. By measuring the exact masses of these fragment ions, a fragmentation pathway can be pieced together, providing a virtual roadmap of the molecule's structure.

For "this compound," the fragmentation is likely to initiate at the weaker bonds or involve the loss of stable neutral molecules. The analysis of the fragmentation pattern can confirm the connectivity of the acetyl group to the bromooxazole ring and the relative positions of the substituents. For instance, the cleavage of the C-C bond between the carbonyl group and the oxazole ring would result in characteristic fragment ions. The subsequent fragmentation of the bromooxazole ring itself can provide further structural confirmation.

Table 2: Hypothetical Fragmentation Pathway for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
205.9405162.9300C₂H₃O[2-Bromooxazol-5-yl]⁺
205.940542.0106C₃H₂BrNO[CH₃CO]⁺
162.930083.9894Br[C₃H₂NO]⁺
162.9300134.9351CO[C₂H₂BrN]⁺

This table presents a hypothetical fragmentation pathway for illustrative purposes.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Bond Strain Analysis (e.g., in reaction monitoring)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a vital tool for the identification of functional groups and for monitoring chemical transformations in real-time. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint. For "this compound," FTIR and Raman spectroscopy can confirm the presence of key functional groups and be employed to monitor its synthesis or subsequent reactions.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb IR radiation at characteristic frequencies, making FTIR an excellent method for qualitative analysis. For "this compound," the FTIR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretch of the ketone, as well as vibrations associated with the C=N and C-O bonds within the oxazole ring. The presence of the C-Br bond can also be identified in the lower frequency region of the spectrum.

Raman spectroscopy, on the other hand, is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The change in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. For "this compound," Raman spectroscopy would be effective in identifying the vibrations of the oxazole ring and the C-C bond of the acetyl group.

In the context of reaction monitoring, both FTIR and Raman spectroscopy can be used to track the progress of a chemical reaction in real-time. scispace.comlibretexts.org For example, during the synthesis of "this compound," one could monitor the disappearance of the characteristic vibrational bands of the reactants and the simultaneous appearance of the bands corresponding to the product. This allows for the optimization of reaction conditions and ensures the reaction has gone to completion. For instance, if the synthesis involves the acylation of a 2-bromooxazole (B165757) precursor, the appearance of the strong carbonyl peak would be a clear indicator of product formation.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O (ketone)Stretching1680 - 1710 (strong)1680 - 1710 (moderate)
C=N (oxazole)Stretching1620 - 1660 (moderate)1620 - 1660 (strong)
C-O-C (oxazole)Asymmetric Stretch1050 - 1150 (strong)1050 - 1150 (weak)
C-H (methyl)Asymmetric Stretch2960 - 2980 (weak)2960 - 2980 (moderate)
C-BrStretching500 - 600 (moderate)500 - 600 (strong)

This table presents expected frequency ranges based on typical values for these functional groups.

Advanced Analytical Methodologies for Research and Purity Assessment

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. dtic.mil It is particularly useful for analyzing residual solvents and for quantitative purity assessment when the analyte can be vaporized without decomposition.

During the synthesis of "1-(2-Bromooxazol-5-yl)ethanone," various organic solvents may be used. Residual solvents are trace-level impurities that are not completely removed by practical manufacturing techniques. innoteg-instruments.com Since they offer no therapeutic benefit and can be harmful, their levels are strictly controlled according to guidelines like ICH Q3C and USP <467>. labsolution.plthermofisher.com

Headspace GC (HS-GC) is the preferred method for this analysis. chromatographyonline.com In this technique, a sample of the compound is dissolved in a high-boiling solvent (e.g., dimethyl sulfoxide (B87167) or water) in a sealed vial and heated. thermofisher.com This allows the volatile residual solvents to partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then automatically injected into the GC for analysis. This approach avoids injecting the non-volatile active pharmaceutical ingredient (API) onto the GC column, which could cause contamination and degradation.

Table 2: Typical HS-GC Method Parameters for Residual Solvent Analysis

ParameterCondition
Instrument Headspace Gas Chromatograph with FID
Headspace Sampler Conditions
Vial Equilibration Temperature 80 °C
Vial Equilibration Time 30 min
Transfer Line Temperature 110 °C
Pressurization Time 1.0 min
GC Conditions
Column DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen
Oven Temperature Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

For quantitative analysis of "this compound" itself, direct injection onto the GC is possible, provided the compound is sufficiently volatile and thermally stable.

Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a highly sensitive detector for organic compounds containing carbon atoms. ufl.edu It is considered a primary method for the purity assessment of organic reference materials. nih.gov After separation on the GC column, compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon in the analyte. The purity of "this compound" can be determined by calculating the area percent of its peak relative to the total area of all peaks in the chromatogram. The method demonstrates high precision and a wide linear range. redalyc.org

Gas Chromatography-Thermal Conductivity Detection (GC-TCD): The TCD is a universal detector that responds to all compounds, both organic and inorganic. utoronto.cascioninstruments.com It works by measuring the difference in thermal conductivity between the carrier gas and the column effluent containing the analyte. libretexts.org While it is less sensitive than the FID, its non-destructive nature and universal response make it useful for specific applications, such as analyzing permanent gases or when the sample needs to be collected after detection. For the quantitative analysis of an organic compound like "this compound," GC-FID is generally the preferred choice due to its superior sensitivity.

Coupled Analytical Techniques

Coupling chromatographic separation with a powerful detection technique like mass spectrometry (MS) provides an unparalleled level of analytical detail. These hyphenated techniques are indispensable for structural elucidation and impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC/UHPLC with the mass-analyzing capability of MS. It is particularly useful for identifying unknown impurities and degradation products. As components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity. nih.gov For "this compound," MS analysis would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), aiding in the confirmation of bromine-containing molecules. clockss.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. researchgate.net As compounds elute from the GC column, they enter the MS detector where they are fragmented into characteristic patterns. researchgate.net This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" that can be compared against spectral libraries for positive identification. This is invaluable for confirming the identity of the main peak as "this compound" and for identifying any volatile impurities. nih.gov The combination of FID for quantification and MS for identification can be achieved simultaneously using a detector splitting system, providing comprehensive data from a single injection. shimadzu.co.uk

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The future synthesis of 1-(2-Bromooxazol-5-yl)ethanone will increasingly focus on environmentally benign methodologies that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.com Traditional synthetic routes often rely on harsh conditions or toxic reagents, prompting a shift towards greener alternatives.

Future research should prioritize the development of one-pot syntheses that combine oxazole (B20620) formation and bromination into a single, streamlined process. The use of N-bromosuccinimide (NBS) has been identified as an effective brominating agent for transforming certain precursors into oxazoles, suggesting a potential avenue for direct synthesis from ketoaziridines or other suitable starting materials. organic-chemistry.org Furthermore, exploring sustainable bromination techniques, such as those using potassium bromide (KBr) with an oxidant like hydrogen peroxide under catalytic conditions, could significantly reduce the environmental impact compared to traditional methods. researchgate.net

The adoption of alternative energy sources and novel solvent systems is another critical area. Microwave irradiation has been shown to accelerate the synthesis of substituted oxazoles, often leading to higher yields and shorter reaction times. ijpsonline.com Similarly, the use of ionic liquids as recyclable solvents presents an opportunity for developing more economical and cleaner processes for oxazole synthesis. ijpsonline.com

Table 1: Comparison of Potential Green Synthesis Strategies

Strategy Potential Advantage Key Research Focus
One-Pot Synthesis/Bromination Reduced unit operations, less solvent waste, higher atom economy. Identifying compatible precursors and catalysts for a tandem reaction.
Catalytic Bromination Use of safer bromine sources (e.g., KBr), milder reaction conditions. researchgate.net Optimization of V(V) or Mo(VI) catalysts for oxazole substrates. researchgate.net
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields. ijpsonline.com Screening conditions for the specific synthesis of 2-bromo-5-acetyloxazole.

| Ionic Liquid Media | Recyclable solvent, potentially enhanced reaction rates and selectivity. ijpsonline.com | Investigating the solubility and reactivity of intermediates in various ionic liquids. |

Exploration of Novel Reactivity and Cascade Transformations

The unique bifunctional nature of this compound makes it an ideal candidate for the construction of complex molecular architectures through novel reactivity patterns and cascade reactions. A cascade reaction, where multiple bonds are formed in a single sequence without isolating intermediates, offers a highly efficient approach to increasing molecular complexity. nih.gov

The C2-bromo group is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.netwikipedia.org Future work should focus on leveraging this reactivity to couple this compound with a diverse range of organometallic reagents. Suzuki-Miyaura (using boronic acids), Stille (organostannanes), Negishi (organozincs), and Sonogashira (terminal alkynes) couplings would allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C2 position, respectively. youtube.comnih.gov

Simultaneously, the C5-acetyl group can serve as a point for further functionalization. It can undergo condensation reactions with aldehydes to form chalcone-like structures, or it can be transformed into other functional groups. The development of cascade sequences that initiate with a cross-coupling at the C2-position followed by an in-situ reaction at the C5-acetyl moiety would be a powerful strategy for rapidly building libraries of highly substituted oxazoles. For instance, a Suzuki coupling followed by a Claisen-Schmidt condensation could yield complex poly-aromatic systems in a single pot.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved reproducibility, and seamless scalability. uc.ptmtak.hu Integrating the synthesis and subsequent transformations of this compound into flow chemistry and automated platforms is a significant emerging opportunity.

A key area of research will be the development of a continuous flow process for the synthesis of the parent compound itself. This would involve pumping starting materials through heated reactors, potentially packed with solid-supported catalysts or reagents, to generate the target molecule in a continuous stream. researchgate.net Such a setup would be particularly beneficial for managing potentially exothermic or hazardous reactions safely. mtak.hu

Following its synthesis, the flow stream containing this compound could be directly channeled into subsequent reaction modules for further functionalization. For example, a multi-step sequence involving a cross-coupling reaction followed by a reduction or condensation could be performed in an uninterrupted, automated fashion without the need for manual isolation of intermediates. nih.gov This "end-to-end" synthesis approach, facilitated by automated platforms, could dramatically accelerate the discovery and optimization of new oxazole-based compounds. researchgate.netresearchgate.net

Design of Next-Generation Catalysts for its Transformations

The efficiency and selectivity of the transformations of this compound, particularly at the C2-bromo position, are highly dependent on the catalyst used. While palladium catalysts are the workhorses for many cross-coupling reactions, future research will focus on developing next-generation catalysts with improved performance and sustainability. nih.gov

Key goals include designing catalysts that operate at lower loadings, function under milder conditions (e.g., room temperature), and are compatible with a broader range of functional groups. Research into nickel-based catalysts is particularly promising, as nickel is more earth-abundant and less expensive than palladium, offering a more sustainable alternative for C-O and C-H bond activation. rsc.org

Furthermore, the development of ligands that can fine-tune the reactivity and selectivity of the metal center is crucial. For instance, specialized phosphine (B1218219) ligands can enhance the efficiency of palladium-catalyzed C-H alkenylation of oxazoles, enabling reactions with just parts-per-million levels of catalyst. mdpi.com Another emerging area is the use of photoredox catalysis, which uses light to drive chemical reactions, often under very mild conditions. Designing photocatalytic systems for the C-Br functionalization of this compound could unlock new reaction pathways that are inaccessible with traditional thermal methods.

Table 2: Emerging Catalytic Systems for Oxazole Functionalization

Catalyst Type Potential Advantage Research Direction
High-Activity Palladium Systems Lower catalyst loading, broader substrate scope. mdpi.com Development of novel phosphine and N-heterocyclic carbene (NHC) ligands.
Nickel Catalysts Lower cost, earth-abundant, unique reactivity. rsc.org Exploration of Ni-catalyzed C-Br cross-coupling and C-H functionalization.
Photoredox Catalysts Mild reaction conditions, novel reaction pathways. Design of photocatalytic systems for radical-based transformations of the oxazole core.

| Heterogeneous Catalysts | Ease of separation and catalyst recycling. | Immobilization of active metal complexes on solid supports for use in flow reactors. |

Computational Design of New Functional Materials incorporating Oxazole Scaffolds

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials before they are synthesized in the lab. irjweb.com This in silico approach can significantly accelerate the discovery of new functional materials by guiding synthetic efforts toward molecules with desired electronic, optical, or physical properties. irjweb.com

Future research should extensively use DFT to model polymers and conjugated systems derived from this compound. By computationally replacing the bromine atom with various aromatic or electron-donating/withdrawing groups, it is possible to predict key material properties such as the HOMO-LUMO energy gap, which is critical for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.comscienceopen.com

Computational studies can also predict how these oxazole-based units will interact with other materials, such as carbon nanotubes or metallic surfaces, which is vital for designing new sensors or electronic devices. researchgate.net For example, DFT can model the adsorption behavior and electronic changes when an oxazole-containing molecule binds to a boron nitride nanotube, providing insights into its potential as a carrier for functional molecules. researchgate.net By systematically screening a virtual library of derivatives, computational design can identify the most promising candidates for synthesis, saving significant time and resources in the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.